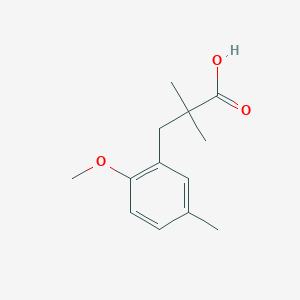amine CAS No. 912907-06-3](/img/structure/B13530659.png)
[1-(4-Bromophenyl)butyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)butylamine: is an organic compound with the molecular formula C11H16BrN. It is also known by its IUPAC name, 1-(4-bromophenyl)-N-methyl-1-butanamine . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butyl chain and a methylamine group. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)butylamine typically involves the following steps:
Bromination: The starting material, 4-bromobenzene, undergoes bromination to introduce the bromine atom onto the phenyl ring.
Butylation: The brominated benzene is then subjected to a Friedel-Crafts alkylation reaction with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(4-bromophenyl)butane.
Amination: The final step involves the reaction of 1-(4-bromophenyl)butane with methylamine under basic conditions to yield 1-(4-Bromophenyl)butylamine.
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)butylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 1-(4-Bromophenyl)butylamine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 1-(4-Bromophenyl)butylamine can lead to the formation of the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Major Products:
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines or alcohols.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 1-(4-Bromophenyl)butylamine is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenyl derivatives on biological systems.
Medicine:
Drug Development: 1-(4-Bromophenyl)butylamine is explored for its potential therapeutic properties and as a building block in the development of new drugs.
Industry:
Material Science: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)butylamine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The butyl chain and methylamine group contribute to the compound’s lipophilicity and ability to cross biological membranes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)butyl(methyl)amine: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)butyl(methyl)amine: Similar structure with a fluorine atom instead of bromine.
1-(4-Iodophenyl)butyl(methyl)amine: Similar structure with an iodine atom instead of bromine.
Uniqueness:
Bromine Substitution: The presence of a bromine atom in 1-(4-Bromophenyl)butylamine imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Numéro CAS |
912907-06-3 |
|---|---|
Formule moléculaire |
C11H16BrN |
Poids moléculaire |
242.16 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-4-11(13-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 |
Clé InChI |
PMUHMACXBKPGNX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=C(C=C1)Br)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)

![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)






![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)
